molecular formula C16H19N5O3S B15104401 [4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone

[4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone

Cat. No.: B15104401
M. Wt: 361.4 g/mol
InChI Key: VDHYWPZEXSZCKS-UHFFFAOYSA-N
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Description

[4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a pyrimidinylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group is attached through nucleophilic substitution reactions involving pyrimidine derivatives and appropriate leaving groups.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidinylamino phenyl derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Methylsulfonyl)piperazino][3-(2-pyridinylamino)phenyl]methanone
  • [4-(Ethylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone
  • [4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)benzene]methanone

Uniqueness

[4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a methylsulfonyl group and a pyrimidinylamino phenyl group makes it a versatile and valuable compound for various applications.

Properties

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[3-(pyrimidin-2-ylamino)phenyl]methanone

InChI

InChI=1S/C16H19N5O3S/c1-25(23,24)21-10-8-20(9-11-21)15(22)13-4-2-5-14(12-13)19-16-17-6-3-7-18-16/h2-7,12H,8-11H2,1H3,(H,17,18,19)

InChI Key

VDHYWPZEXSZCKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

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